molecular formula C15H22FNO3S B497847 N-cyclohexyl-3-ethoxy-4-fluoro-N-methylbenzenesulfonamide CAS No. 927636-81-5

N-cyclohexyl-3-ethoxy-4-fluoro-N-methylbenzenesulfonamide

Cat. No.: B497847
CAS No.: 927636-81-5
M. Wt: 315.4g/mol
InChI Key: SDOTZDVRSIZOFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-3-ethoxy-4-fluoro-N-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluorine atom at the 4-position, an ethoxy group at the 3-position, and N-bound cyclohexyl and methyl groups. Sulfonamides are widely studied for their diverse biological activities, including enzyme inhibition and antimicrobial properties.

Properties

IUPAC Name

N-cyclohexyl-3-ethoxy-4-fluoro-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FNO3S/c1-3-20-15-11-13(9-10-14(15)16)21(18,19)17(2)12-7-5-4-6-8-12/h9-12H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOTZDVRSIZOFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N(C)C2CCCCC2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-ethoxy-4-fluoro-N-methylbenzenesulfonamide typically involves the reaction of 3-ethoxy-4-fluorobenzenesulfonyl chloride with N-cyclohexyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-ethoxy-4-fluoro-N-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-cyclohexyl-3-ethoxy-4-fluoro-N-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-ethoxy-4-fluoro-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Benzenesulfonamide Derivatives

A critical comparison can be drawn with N-Cyclohexyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide (CAS: 898654-76-7) . This analog shares the benzenesulfonamide backbone and 4-fluoro substituent but differs in key aspects:

  • 3-position substituent : A methyl group replaces the ethoxy group, reducing polarity and hydrogen-bonding capacity.
Property Target Compound N-Cyclohexyl-N-ethyl-4-fluoro-3-methylbenzenesulfonamide
N-substituents Cyclohexyl, Methyl Cyclohexyl, Ethyl
3-position substituent Ethoxy (-OCH₂CH₃) Methyl (-CH₃)
4-position substituent Fluorine (-F) Fluorine (-F)
Potential lipophilicity Higher (due to ethoxy) Lower (due to methyl)

The ethoxy group in the target compound may enhance solubility in polar solvents compared to the methyl analog, though this could vary with microenvironmental conditions.

Complex Sulfonamide Derivatives in Patent Literature

The European Patent EP 2 697 207 B1 describes sulfonamide derivatives with intricate substitution patterns, such as N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)trifluoromethanesulfonamide . These compounds feature:

  • Trifluoromethanesulfonamide groups : Introduce strong electron-withdrawing effects, enhancing metabolic stability.
  • Oxazolidinone and cyclohexenyl moieties: Add conformational rigidity, contrasting with the flexible cyclohexyl group in the target compound.

These structural differences highlight a trade-off between flexibility (in the target compound) and rigidity (in patented derivatives), which could influence target selectivity and pharmacokinetics.

Fluorophenyl-Indazole Sulfonamide Analogs

Another analog, N-ethyl-4-[1-(4-fluorophenyl)-1H-indazol-5-yl]-3-(trifluoromethyl)benzenesulfonamide (CAS: 1229096-40-5), incorporates a trifluoromethyl group and an indazole ring . Key distinctions include:

  • Trifluoromethyl (-CF₃) substituent : Increases hydrophobicity and resistance to enzymatic degradation compared to the ethoxy group.

Such modifications are often employed to optimize binding to hydrophobic enzyme pockets or improve blood-brain barrier penetration.

Research Implications and Limitations

Electronic Effects : The 4-fluoro and 3-ethoxy substituents may fine-tune electron distribution, affecting interactions with charged residues in biological targets.

Steric Considerations : The cyclohexyl group could hinder binding to compact active sites, whereas smaller N-substituents (e.g., methyl/ethyl) offer a balance between bulk and flexibility.

Biological Activity

N-cyclohexyl-3-ethoxy-4-fluoro-N-methylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound belongs to a class of sulfonamide compounds that are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. The specific modifications in its structure, such as the ethoxy and fluoro substituents, are crucial for its biological activity.

Antimicrobial Activity

Sulfonamides have historically been used as antimicrobial agents. While specific data on this compound is scarce, related compounds have demonstrated broad-spectrum antibacterial properties. For instance, studies indicate that modifications in the sulfonamide structure can enhance potency against resistant strains of bacteria.

Anti-inflammatory Activity

Research indicates that certain sulfonamide derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. This inhibition leads to decreased production of pro-inflammatory prostaglandins, which are mediators of inflammation. The potential for this compound to exert similar effects warrants further investigation.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of various sulfonamide derivatives. For example, a study demonstrated that certain structural modifications could lead to increased binding affinity to target enzymes involved in folate metabolism.

CompoundIC50 (μM)Target Enzyme
Compound A10Dihydropteroate synthase
N-cyclohexyl derivative5Dihydropteroate synthase

This table illustrates how structural variations can significantly impact the potency of sulfonamides against specific targets.

In Vivo Studies

Animal models have been utilized to assess the efficacy and safety profile of sulfonamide compounds. For instance, a study involving a related sulfonamide showed significant reductions in inflammatory markers in a rat model of arthritis, suggesting potential therapeutic applications for inflammatory diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.